[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate
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Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an aminosulfonyl group attached to an aniline ring, an oxoethyl group, and a benzoylamino pentanoate moiety. Its molecular formula is C20H18N6O6S5, and it has a molecular weight of 598.723 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminosulfonylaniline with oxoethyl derivatives under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoylamino pentanoate in the presence of suitable catalysts and solvents to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The aminosulfonyl and benzoylamino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE involves its interaction with specific molecular targets and pathways. The compound’s aminosulfonyl and benzoylamino groups are key to its activity, allowing it to bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{[3-({2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE: Similar in structure but contains a thiadiazole ring.
3-{[4-([amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole: Contains an indole ring and different functional groups.
Uniqueness
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopentanoate |
InChI |
InChI=1S/C20H23N3O6S/c1-2-6-17(23-19(25)14-7-4-3-5-8-14)20(26)29-13-18(24)22-15-9-11-16(12-10-15)30(21,27)28/h3-5,7-12,17H,2,6,13H2,1H3,(H,22,24)(H,23,25)(H2,21,27,28) |
InChI Key |
QBFJTXIMYIRZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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